Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-
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Overview
Description
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of propanoic acid and contains a chlorinated pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- typically involves the reaction of 5-chloro-2-pyridinol with 4-bromophenoxypropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop: A similar compound with herbicidal properties, used to control grass weeds.
Clodinafop-propargyl: Another herbicide with a similar structure and mode of action.
Uniqueness
Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]- is unique due to its specific chlorinated pyridine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
Properties
CAS No. |
60074-23-9 |
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Molecular Formula |
C14H12ClNO4 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-9(14(17)18)19-11-3-5-12(6-4-11)20-13-7-2-10(15)8-16-13/h2-9H,1H3,(H,17,18) |
InChI Key |
ZAFWSWKHDQMBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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